molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Numéro de catalogue B1671340
Numéro CAS: 74011-58-8
Poids moléculaire: 320.32 g/mol
Clé InChI: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enoxacin is an antibiotic in a class of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat various bacterial infections, such as gonorrhea and urinary tract infections . Enoxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .


Synthesis Analysis

Enoxacin has been synthesized in various forms. For instance, it has been synthesized as complexes with various transition metals . The complexes were characterized by different physicochemical, spectroscopic, and elemental analysis . Results suggest that enoxacin interacts with the metals as a monoanionic bidentate ligand .


Molecular Structure Analysis

The molecular structure of Enoxacin has been analyzed using methods based on quantum chemistry . This analysis accurately identified the electronegativity and the electrocatalytic degree of the oxidizable (and non-oxidizable) functional groups of pollutants .


Chemical Reactions Analysis

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase . This enzyme is essential for bacterial DNA replication .


Physical And Chemical Properties Analysis

Enoxacin has a molecular weight of 320.32 . It is usually stored at -20°C or -80°C in solvent .

Applications De Recherche Scientifique

Modulating microRNA Processing

  • Scientific Field : Molecular Biology
  • Summary of Application : Enoxacin has been identified as a small-molecule enhancer of microRNA (SMER) maturation . MicroRNAs are effector molecules of gene silencing in RNA interference (RNAi), and their modulation can lead to a wide response in cells .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin to enhance the maturation process of microRNA .
  • Results or Outcomes : Enoxacin was reported as the first and unique SMER . Its potential in treating different diseases is being explored, and it is seen as a chemical template for inspiring medicinal chemists .

Anticancer Activity

  • Scientific Field : Oncology
  • Summary of Application : Enoxacin exhibits promising anticancer activity . It enhances RNA interference, promotes microRNA processing, and leads to the production of free radicals .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin to inhibit cancer cell growth and invasiveness .
  • Results or Outcomes : Enoxacin has shown proapoptotic, cell cycle arresting, and cytostatic effects . It also limits cancer invasiveness through the competitive inhibition of vacuolar H+ -ATPase subunits and c-Jun N-terminal kinase signaling pathway suppression .

Removal in Aquatic Environments

  • Scientific Field : Environmental Science
  • Summary of Application : Enoxacin, commonly used to treat respiratory and urinary tract infections, has frequently been detected in aquatic environments . Its removal from these environments is a subject of scientific research .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the study of Enoxacin’s presence and removal in aquatic environments .
  • Results or Outcomes : The outcomes of these studies are not specified in the source .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Summary of Application : Enoxacin is a second-generation synthetic quinolone known for its antibacterial action . It’s commonly used to treat respiratory and urinary tract infections .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin as an antibiotic to treat bacterial infections .
  • Results or Outcomes : Enoxacin has been effective in treating bacterial infections, particularly those related to the respiratory and urinary tracts .

Inhibition of Osteoclastogenesis

  • Scientific Field : Orthopedics
  • Summary of Application : Enoxacin has been found to inhibit osteoclastogenesis . Osteoclasts are cells that break down bone tissue, and their overactivity can lead to bone diseases like osteoporosis .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin to inhibit the formation and function of osteoclasts .
  • Results or Outcomes : Enoxacin-mediated inhibition of osteoclastogenesis involves the targeting of vacuolar H+ -ATPase subunits and the c-Jun N-terminal kinase signaling pathway, causing a decrease in cell invasiveness .

Prooxidative Nature

  • Scientific Field : Biochemistry
  • Summary of Application : Enoxacin has a prooxidative nature that enhances its cytotoxic effect . This property is crucial for its anticancer activity .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin’s prooxidative nature to enhance its cytotoxic effect .
  • Results or Outcomes : The prooxidative nature of Enoxacin has been found to enhance its cytotoxic effect, contributing to a safer, more selective, and more effective anticancer therapy .

RNAi-Enhancing Antibiotic

  • Scientific Field : Molecular Biology
  • Summary of Application : Enoxacin has been shown to enhance RNA interference (RNAi) activity through its binding to, and stimulating, TAR RNA binding protein (TRBP), the main cofactor of DICER .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin to enhance RNAi activity .
  • Results or Outcomes : The role of TRBP in Enoxacin-mediated cytotoxicity was confirmed in three colorectal cancer cell lines (Co115, RKO, and HCT-116) and their mutants with impaired TRBP expression .

Wastewater Treatment

  • Scientific Field : Environmental Science
  • Summary of Application : Enoxacin, a broad-spectrum fluoroquinolone antibiotic, has frequently been detected in aquatic environments . Its removal from these environments, particularly from wastewater, is a subject of scientific research .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the study of Enoxacin’s presence and removal in wastewater .
  • Results or Outcomes : Over 94% of Enoxacin was removed in a sulfate-reducing up-flow sludge bed (SRUSB) bioreactor via adsorption and biodegradation at different initial Enoxacin concentrations .

Development of SMER Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Enoxacin has been used as a validated chemical probe for the development of small-molecule enhancer of microRNA (SMER) compounds .
  • Methods of Application : The exact method of application is not specified in the source, but it involves the use of Enoxacin as a chemical template for the development of SMER compounds .
  • Results or Outcomes : The development of SMER compounds using Enoxacin as a template is expected to boost scientific research in this field, especially from a medicinal chemistry stance .

Safety And Hazards

Enoxacin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

Enoxacin has shown promising anticancer activity . It enhances RNA interference and promotes microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin manifests a limitation of cancer invasiveness . The underlying mechanisms are the competitive inhibition of vacuolar H + -ATPase subunits and c-Jun N-terminal kinase signaling pathway suppression . The newly synthesized enoxacin derivatives have shown a magnified cytotoxic effect with an emphasis on prooxidative, proapoptotic, and microRNA interference actions .

Propriétés

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.09e+00 g/L
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II).
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enoxacin

CAS RN

74011-58-8
Record name Enoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name enoxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The tetrabutyl ammonium salt of enoxacin [J. Med. Chem., 27, 292 (1984)] was prepared and converted into the corresponding dimethylacetal, using the procedure described for the corresponding norfloxacin analog in Example 15 (but done on a 0.112 mmol scale). This was coupled to 6-aminopenicillanic acid (24.2mg, 0.112 mmol) by following the procedure as described for the preparation of the product in Example 33. The product, which was very unstable, was purified by preparative liquid chromatography (C-18 reverse phase, 0-100% aqueous acetonitrile gradient) to give an amorphous, pale yellow powder after lyophilization (16.4 mg, 25% yield).
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoxacin
Reactant of Route 2
Reactant of Route 2
Enoxacin
Reactant of Route 3
Enoxacin
Reactant of Route 4
Enoxacin
Reactant of Route 5
Enoxacin
Reactant of Route 6
Enoxacin

Citations

For This Compound
17,100
Citations
JM Henwood, JP Monk - Drugs, 1988 - Springer
… the results) not significantly different between enoxacin and amoxycillin in acute cystitis, … enoxacin and cephalexin in skin, skin structure and soft tissue infections, between enoxacin …
Number of citations: 68 link.springer.com
SH Zinner - Clinical Pharmacokinetics, 1989 - Springer
Enoxacin is a new fluoroquinolone that will be available as oral and intravenous preparations. This drug is bactericidal for a wide range of organisms, including Staphylococcus aureus, …
Number of citations: 18 link.springer.com
TH Grasela Jr, JJ Schentag, AJ Sedman… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… antibiotic enoxacin. The influence of the time of antacid administration relative to enoxacin administration on enoxacin bioavailability was investigated to determine whether enoxacin …
Number of citations: 155 journals.asm.org
K Jałbrzykowska, A Chrzanowska, P Roszkowski… - Cancers, 2022 - mdpi.com
… with enoxacin and bis-enoxacin … enoxacin and bis-enoxacin trigger in 4T1 cancer cells the release of EVs that inhibit osteoclastogenesis [49]. Similarly to the parent drug, bis-enoxacin …
Number of citations: 7 www.mdpi.com
J Blaser, BB Stone, MC Groner… - Antimicrobial agents and …, 1987 - Am Soc Microbiol
An in vitro pharmacokinetic model was used to study the comparative antibacterial activities of multiple-dose regimens of enoxacin and netilmicin. Strains of Pseudomonas aeruginosa, …
Number of citations: 589 journals.asm.org
JY Fang, CT Hong, WT Chiu, YY Wang - International journal of …, 2001 - Elsevier
The skin permeation and partitioning of a fluorinated quinolone antibacterial agent, enoxacin, in liposomes and niosomes, after topical application, were elucidated in the present study. …
Number of citations: 445 www.sciencedirect.com
M Parvez, S Arayne, N Sultana… - … Section C: Crystal …, 2004 - scripts.iucr.org
The structure of the title compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-4-ium-1-yl)-1,8-naphthyridine-3-carboxylate trihydrate, C15H17FN4O3·3H2O, has a zwitterion of …
Number of citations: 10 scripts.iucr.org
WJA Wijnands, TB Vree, AM Baars… - Journal of …, 1988 - academic.oup.com
… In addition, phannacokinetic parameters of enoxacin and its 4-oxo … with enoxacin, 400 or 600 mg bd, for a respiratory tract infection. The halflife of both enoxacin and 4-oxo-enoxacin …
Number of citations: 44 academic.oup.com
WJA Wijnands, AJA Van Griethuysen… - Journal of …, 1986 - academic.oup.com
… enoxacin twice daily, whereas infections caused by other bacteria were treated with 400 mg enoxacin … Sputum for culture was obtained before and daily during treatment with enoxacin. …
Number of citations: 32 academic.oup.com
EJ Toro, J Zuo, DA Ostrov, D Catalfamo… - Journal of Biological …, 2012 - ASBMB
… Enoxacin has been identified as a small molecule inhibitor of … We hypothesized that enoxacin acts directly and specifically … Consistent with this hypothesis, enoxacin dose-dependently …
Number of citations: 43 www.jbc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.